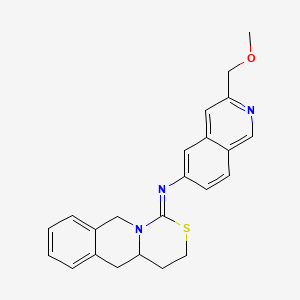![molecular formula C18H31NO2Sn B14453925 Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- CAS No. 73149-61-8](/img/structure/B14453925.png)
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is an organotin compound with the chemical formula C5H4NSn(C4H9)3. This compound is known for its utility in various chemical reactions and its ability to form stable complexes with a wide range of metal ions . It is often used as a building block in organic synthesis, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- typically involves the reaction of pyridine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature . The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives with different substituents.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the lone pair of electrons on the nitrogen atom in the pyridine ring, which can coordinate with metal ions . The tributyltin group also plays a role in stabilizing these complexes, making the compound highly effective in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the tributyltin group.
Pyrimidine: Another nitrogen-containing aromatic heterocycle, but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is unique due to its tributyltin group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in forming stable metal complexes and in catalysis, setting it apart from other similar compounds .
Properties
CAS No. |
73149-61-8 |
|---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-3-1-2-4-7-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
SRMCUYMAVHHIET-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


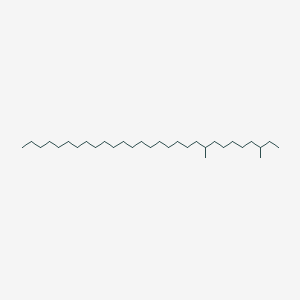
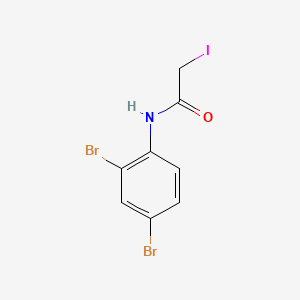
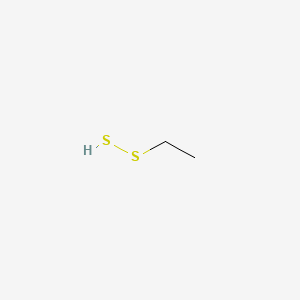
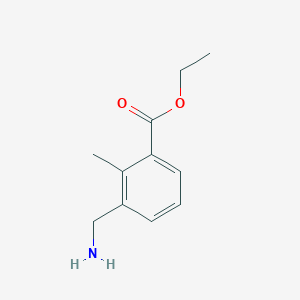
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
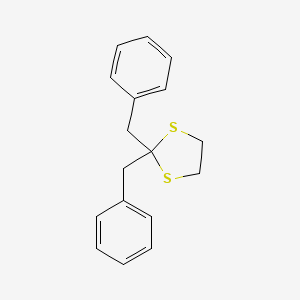
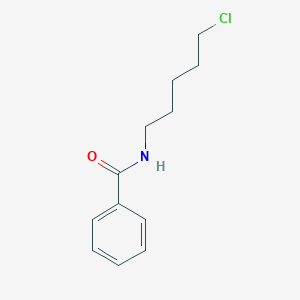
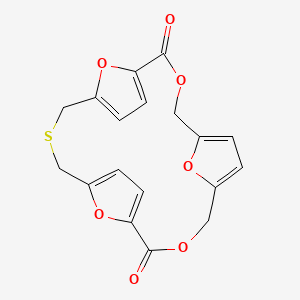
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
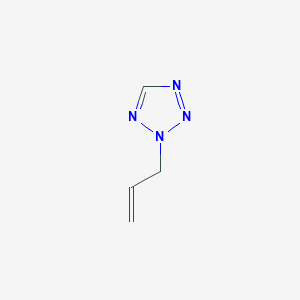
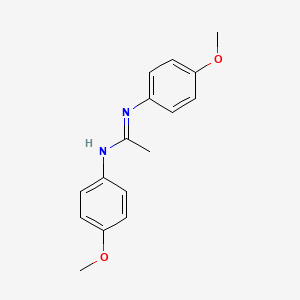
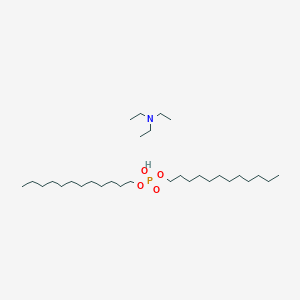
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
